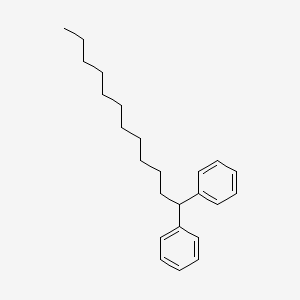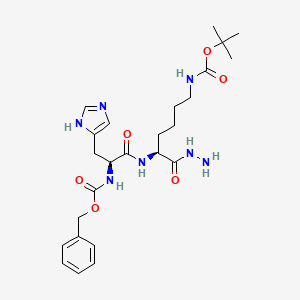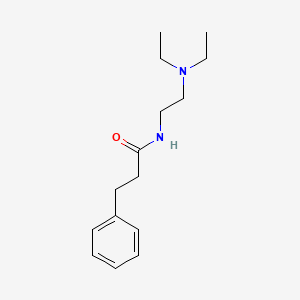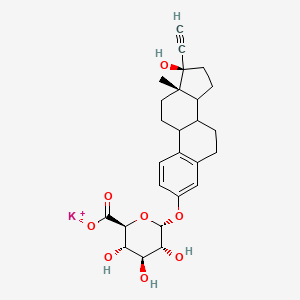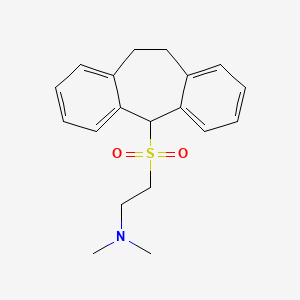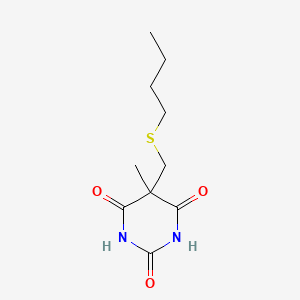
Methyl 3-(2-hydroxycyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxycyclohexyl)propionic acid methyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group on the cyclohexane ring and a propionic acid methyl ester group. This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester typically involves the esterification of 3-(2-Hydroxycyclohexyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxycyclohexyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid catalysts for esterification, bases for etherification.
Major Products Formed
Oxidation: 3-(2-Oxocyclohexyl)propionic acid methyl ester.
Reduction: 3-(2-Hydroxycyclohexyl)propanol.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
3-(2-Hydroxycyclohexyl)propionic acid methyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the metabolism of cyclohexane derivatives.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid methyl ester
- 3-(2-Hydroxycyclohexyl)propiolic acid
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
3-(2-Hydroxycyclohexyl)propionic acid methyl ester is unique due to its specific structural features, such as the hydroxy group on the cyclohexane ring and the propionic acid methyl ester group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
63714-95-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(2-hydroxycyclohexyl)propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h8-9,11H,2-7H2,1H3 |
InChI Key |
SKJIMYBTUMTICC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
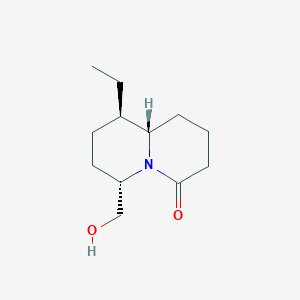
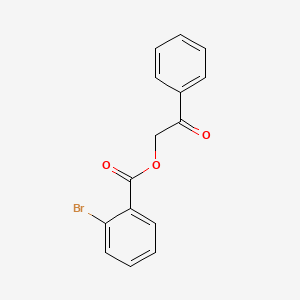
![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
